molecular formula C26H32O7 B12432255 [(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate

[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate

Cat. No.: B12432255
M. Wt: 456.5 g/mol
InChI Key: FRUGXBQKMCOIBP-SCYOAXIOSA-N
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Description

The compound [(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[88002,402,7011,16]octadecan-5-yl] acetate is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate involves multiple steps, including the formation of the pentacyclic core and the introduction of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while reduction of the formyl group could yield a primary alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. Its multiple stereocenters and functional groups could interact with biological targets in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions could be leveraged to modify its structure and enhance its activity against specific diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could interact with enzymes or receptors in the body, leading to changes in cellular processes. The formyl and hydroxyl groups could play key roles in these interactions, potentially forming hydrogen bonds or covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate apart from similar compounds is its specific arrangement of functional groups and stereocenters. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H32O7

Molecular Weight

456.5 g/mol

IUPAC Name

[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate

InChI

InChI=1S/C26H32O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12-13,16-19,21-23,29H,4-5,7-11H2,1-2H3/t16-,17+,18+,19-,21+,22-,23-,24-,25-,26-/m0/s1

InChI Key

FRUGXBQKMCOIBP-SCYOAXIOSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@]2(CC[C@@H]3[C@@H]([C@]24[C@H]1O4)CC[C@@H]5[C@]3(CC[C@H](C5)O)C=O)C)C6=COC(=O)C=C6

Canonical SMILES

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C=O)C)C6=COC(=O)C=C6

Origin of Product

United States

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